![molecular formula C33H32O4 B14228429 Benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol CAS No. 823788-41-6](/img/structure/B14228429.png)
Benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol typically involves multiple steps. The initial step often includes the preparation of the anthracene derivative, followed by the introduction of the butyl group. The final step involves the methoxylation of the phenyl ring and the attachment of the benzoic acid moiety. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxidized forms.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound can be used in biological assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of Benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3-methoxy-: This compound has a similar structure but lacks the anthracene and butyl groups.
Benzoic acid, [3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol: This compound has additional methoxy groups, leading to different chemical properties
Uniqueness
Benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol is unique due to its specific structural features, including the butylated anthracene moiety and the methoxylated phenyl ring. These features confer distinct chemical and physical properties, making it valuable for specialized applications .
Properties
CAS No. |
823788-41-6 |
|---|---|
Molecular Formula |
C33H32O4 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C26H26O2.C7H6O2/c1-2-3-11-21-22-12-4-6-14-24(22)26(25-15-7-5-13-23(21)25)18-28-20-10-8-9-19(16-20)17-27;8-7(9)6-4-2-1-3-5-6/h4-10,12-16,27H,2-3,11,17-18H2,1H3;1-5H,(H,8,9) |
InChI Key |
WIYDRLALFZRCLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC4=CC=CC(=C4)CO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


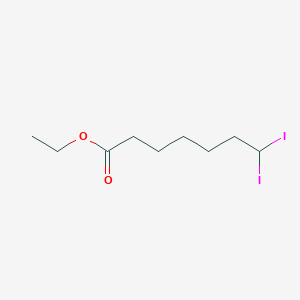
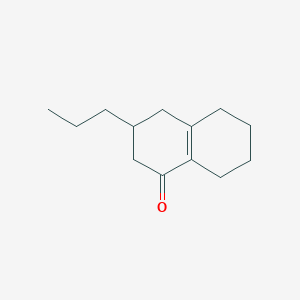
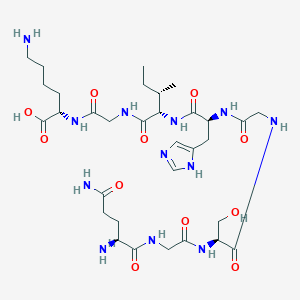
![Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester](/img/structure/B14228376.png)
![2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14228384.png)
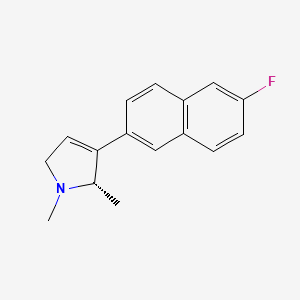
![[(Dodec-5-en-5-yl)selanyl]benzene](/img/structure/B14228395.png)
![9,9'-(1,4-Phenylene)bis[10-([1,1'-biphenyl]-2-yl)anthracene]](/img/structure/B14228398.png)
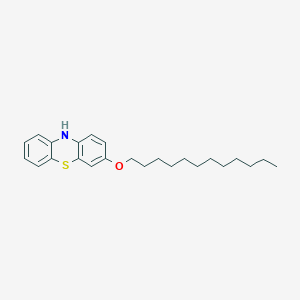
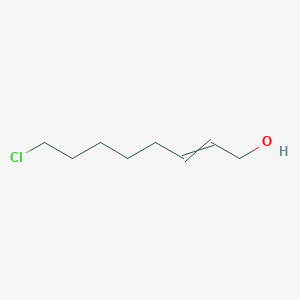
![3-hydroxy-2-[(1R)-3-(methylamino)-1-phenylpropoxy]benzoic acid](/img/structure/B14228418.png)
acetate](/img/structure/B14228420.png)
![7-[3-(Triethoxysilyl)propyl]-2H-1-benzopyran-2-one](/img/structure/B14228421.png)

